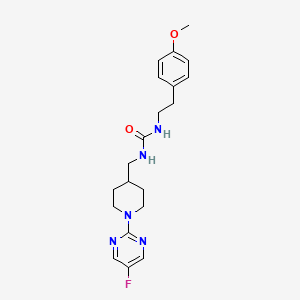

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea

Beschreibung

This compound is a urea derivative featuring a 5-fluoropyrimidinyl-piperidine core linked to a 4-methoxyphenethyl group via a methylene bridge. The structure combines a fluorinated heteroaromatic ring (5-fluoropyrimidine) with a piperidine scaffold, which is further substituted with a urea moiety and a methoxy-substituted phenethyl chain. Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic properties and target engagement. The 5-fluoropyrimidine group may enhance binding affinity through halogen bonding or π-π stacking, while the 4-methoxyphenethyl substituent could influence solubility and membrane permeability .

Eigenschaften

IUPAC Name |

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN5O2/c1-28-18-4-2-15(3-5-18)6-9-22-20(27)25-12-16-7-10-26(11-8-16)19-23-13-17(21)14-24-19/h2-5,13-14,16H,6-12H2,1H3,(H2,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPKDLYUAHKLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with a suitable piperidine derivative under controlled conditions.

Coupling Reaction: The piperidine intermediate is then coupled with a methoxyphenethyl isocyanate to form the final urea compound. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may yield reduced forms of the compound.

Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

Pharmacology: It may be used in pharmacological studies to investigate its effects on biological systems, including its binding affinity to various receptors.

Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to specific sites, while the piperidine and methoxyphenethyl groups contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with several urea derivatives reported in the literature, differing primarily in substituents and core scaffolds. Below is a comparative analysis:

Key Observations

Fluorinated Moieties : The 5-fluoropyrimidine in the target compound contrasts with trifluoromethyl (7n) or fluoro-phenyl groups (e.g., benperidol derivatives ). Fluorine atoms are often used to modulate metabolic stability and binding affinity, but their positioning (e.g., pyrimidine vs. phenyl) dictates target specificity.

Methoxyphenethyl vs. Methoxyphenyl : The 4-methoxyphenethyl chain in the target compound is structurally analogous to SKF-96365’s 4-methoxyphenethyl group, which inhibits TRPC channels . However, SKF-96365 lacks the urea linkage, suggesting divergent mechanisms.

Urea Linkage : Urea derivatives like 5g and 7n demonstrate that substituents on the phenyl ring (e.g., methoxy, chloro) influence antiproliferative or receptor-binding profiles . The target compound’s 4-methoxyphenethyl group may confer similar solubility advantages but requires validation.

Piperidine Scaffolds : Piperidine-based ureas (e.g., benperidol ) often target neurological pathways, whereas the 5-fluoropyrimidine-piperidine hybrid in the target compound may align with kinase or enzyme modulation.

Pharmacological Implications

- Target Specificity: The 5-fluoropyrimidine core is rare in urea derivatives but resembles kinase inhibitors (e.g., pyrimidine-based TKIs).

- Methoxyphenethyl Chain : Present in TRPC inhibitors (SKF-96365 ), this group may position the compound for ion channel modulation. However, the urea moiety could redirect activity toward enzyme inhibition.

Biologische Aktivität

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 343.4 g/mol. It features a piperidine ring, a fluoropyrimidine moiety, and a methoxyphenethyl urea structure, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The piperidine ring enhances binding affinity, while the fluoropyrimidine group may interfere with nucleic acid synthesis or enzyme function.

Biological Activity Overview

- Antitumor Activity : Research indicates that compounds similar to 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea exhibit significant antitumor effects. For example, studies have shown that structural analogs can inhibit tumor growth in murine models by targeting specific pathways related to cancer cell proliferation .

- Neuropharmacological Effects : The compound has been investigated for its potential in treating neuropsychiatric disorders due to its ability to cross the blood-brain barrier effectively. Its high brain uptake and slow clearance rates suggest it may be useful in developing treatments for conditions such as depression or anxiety.

- Enzyme Inhibition : The compound has demonstrated inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. This inhibition could lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor properties of various urea derivatives, including the target compound. Results indicated that these compounds significantly reduced tumor volume in xenograft models, with IC50 values indicating strong potency against specific cancer cell lines .

Case Study 2: Neuropharmacological Applications

In a recent investigation into neuropsychiatric applications, researchers administered the compound to rodent models exhibiting anxiety-like behaviors. Behavioral assays showed that treatment with the compound led to significant reductions in anxiety levels compared to controls, suggesting potential therapeutic benefits.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.4 g/mol |

| Antitumor IC50 (in vitro) | ~50 nM |

| Brain Uptake | High |

| Clearance Rate | Slow |

| Biological Activity | Effect |

|---|---|

| Antitumor Activity | Significant reduction in tumor growth |

| Neuropharmacological Effects | Reduced anxiety-like behavior |

| Enzyme Inhibition | Inhibition of sEH |

Q & A

Q. Tables for Key Data

| Parameter | Typical Range | Reference |

|---|---|---|

| Synthetic Yield | 51–80% | |

| IC (Antiproliferative) | 5–50 µM | |

| LogP | 2.5–3.8 | |

| Metabolic t | 15–45 min (human microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.